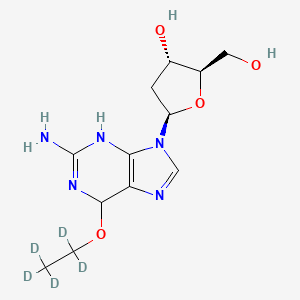
O6-Ethyl-2'-deoxyguanosine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O6-Ethyl-2’-deoxyguanosine-d5 is a labeled nucleoside analog used primarily in scientific research. It is a derivative of O6-ethyl-2’-deoxyguanosine, where the hydrogen atoms are replaced with deuterium (d5). This compound is often utilized in studies involving DNA damage and repair mechanisms, as well as in the investigation of mutagenic and carcinogenic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O6-Ethyl-2’-deoxyguanosine-d5 typically involves the alkylation of 2’-deoxyguanosine with ethylating agents in the presence of deuterium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH). The reaction is carried out under controlled temperatures to ensure the selective ethylation at the O6 position.
Industrial Production Methods
Industrial production of O6-Ethyl-2’-deoxyguanosine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
O6-Ethyl-2’-deoxyguanosine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethyl group or other parts of the molecule.
Substitution: The ethyl group at the O6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O6-ethyl-2’-deoxyguanosine derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
O6-Ethyl-2’-deoxyguanosine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: Investigates DNA damage and repair mechanisms, particularly the effects of alkylation on DNA.
Medicine: Explores the mutagenic and carcinogenic potential of alkylated nucleosides, contributing to cancer research.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA damage and repair pathways.
Wirkmechanismus
O6-Ethyl-2’-deoxyguanosine-d5 exerts its effects by incorporating into DNA, where it can interfere with normal base pairing and replication processes. The ethyl group at the O6 position can cause mispairing during DNA replication, leading to mutations. This compound is often used to study the molecular targets and pathways involved in DNA repair mechanisms, such as the role of O6-methylguanine-DNA methyltransferase (MGMT) in removing alkyl groups from DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Another alkylated nucleoside analog used to study DNA damage and repair.
O6-Benzyl-2’-deoxyguanosine: Used in similar research applications but with a benzyl group instead of an ethyl group.
Uniqueness
O6-Ethyl-2’-deoxyguanosine-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in experimental studies. The ethyl group at the O6 position also provides specific insights into the effects of alkylation on DNA structure and function, distinguishing it from other alkylated nucleosides.
Eigenschaften
Molekularformel |
C12H19N5O4 |
|---|---|
Molekulargewicht |
302.34 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2,2-pentadeuterioethoxy)-3,6-dihydropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H19N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,11,18-19H,2-4H2,1H3,(H3,13,15,16)/t6-,7+,8+,11?/m0/s1/i1D3,2D2 |
InChI-Schlüssel |
UQEKXBPUUBIVAY-FPPZJUSISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1C2=C(NC(=N1)N)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CCOC1C2=C(NC(=N1)N)N(C=N2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


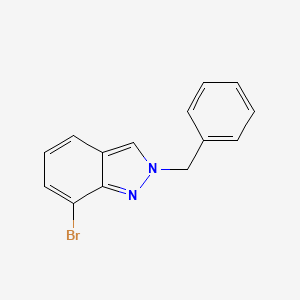
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
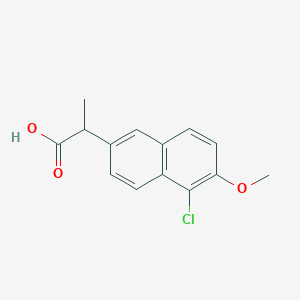
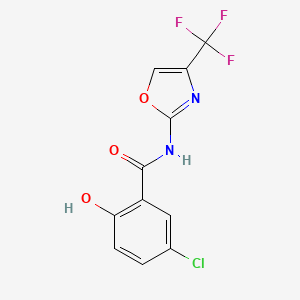
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
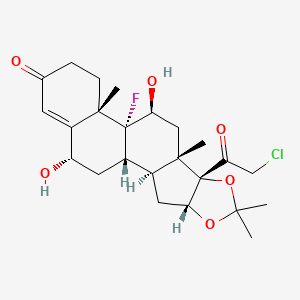



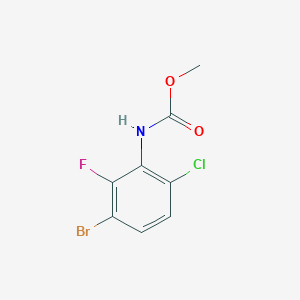
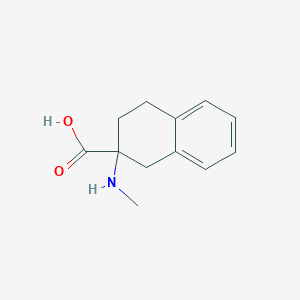
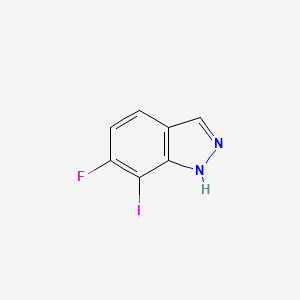
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
